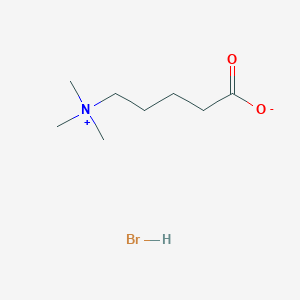

delta-Valerobetaine (hydrobromide)

Description

delta-Valerobetaine hydrobromide (CAS No. 66258-96-6) is a quaternary ammonium compound with the molecular formula C₈H₁₈BrNO₂ and a molecular weight of 240.14 g/mol . It is structurally characterized by a betaine moiety (a zwitterionic trimethylammonium carboxylate) modified with a valeroyl group and stabilized as a hydrobromide salt. The hydrobromide form enhances its solubility and stability, making it suitable for research applications in biochemistry and pharmacology.

Properties

Molecular Formula |

C8H18BrNO2 |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

5-(trimethylazaniumyl)pentanoate;hydrobromide |

InChI |

InChI=1S/C8H17NO2.BrH/c1-9(2,3)7-5-4-6-8(10)11;/h4-7H2,1-3H3;1H |

InChI Key |

RPEYJGAXSPKPAL-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCCCC(=O)[O-].Br |

Origin of Product |

United States |

Preparation Methods

Base Compound Synthesis

The zwitterionic form of delta-valerobetaine (CAS 6778-33-2) is synthesized via quaternization of δ-aminovaleric acid with trimethylamine. The reaction typically proceeds under acidic conditions to protonate the amine, followed by alkylation with methyl groups. The general reaction scheme is:

This method yields the hydrobromide salt directly due to the use of methyl bromide as the alkylating agent. Stoichiometric ratios and reaction temperatures are critical to minimizing byproducts such as γ-butyrobetaine.

Table 1: Key Reaction Parameters for VB Hydrobromide Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Solvent | Anhydrous ethanol | Prevents hydrolysis |

| Reaction time | 12–24 hours | ≥90% conversion |

| Methyl bromide molar ratio | 3.2:1 | Minimizes excess |

Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >95% purity as confirmed by HPLC.

Salt Formation and Characterization

Conversion of the zwitterionic base to the hydrobromide salt requires neutralization with hydrobromic acid. The procedure involves:

-

Dissolving VB in anhydrous methanol.

-

Dropwise addition of 48% w/w HBr at 0°C.

-

Evaporation under reduced pressure to isolate the crystalline salt.

Critical quality control measures include:

-

Melting point analysis : Expected range 180–185°C (decomposition).

-

Elemental analysis : Theoretical composition (C 38.11%, H 7.20%, N 5.56%, Br 31.70%).

-

NMR spectroscopy : NMR (DO, 400 MHz) δ 3.25 (s, 9H, N(CH)), 2.45 (t, 2H, CHCOO), 1.60–1.30 (m, 6H, aliphatic chain).

Microbial Production Pathways

Gut Microbiota-Mediated Synthesis

VB is produced endogenously in ruminants via microbial metabolism of N-trimethyllysine (TML) in the rumen. Key steps include:

Table 2: VB Concentrations in Biological Matrices

Laboratory Preparation of Stock Solutions

Aqueous Solutions

VB hydrobromide exhibits high solubility in water (785.03 mM at 25°C). Standard protocols include:

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 125 | Requires sonication |

| PBS (pH 7.4) | 100 | Clear solution |

| DMSO | 50 | Limited compatibility |

In Vivo Formulation

For animal studies, VB hydrobromide is administered via oral gavage or intraperitoneal injection. A typical protocol involves:

Key Findings from Preclinical Studies:

-

Visceral adiposity : VB administration increased visceral fat mass by 40% in conventional mice fed a Western diet.

-

Hepatic steatosis : Liver triglyceride content rose by 2.5-fold in VB-treated vs. control groups.

Analytical Methods for Quality Control

Chromatographic Techniques

Chemical Reactions Analysis

Delta-Valerobetaine (hydrobromide) undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of delta-Valerobetaine.

Reduction: Reduction reactions can convert delta-Valerobetaine into its reduced forms.

Substitution: Substitution reactions can occur, where functional groups in delta-Valerobetaine are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Obesity Research

Delta-valerobetaine has been identified as a key player in obesity research. Studies involving germ-free and conventional mice have demonstrated that administration of delta-valerobetaine leads to increased visceral fat mass and exacerbates hepatic steatosis when the mice are on a high-fat diet .

- Case Study : In a controlled study, germ-free mice treated with delta-valerobetaine showed significant weight gain and fat accumulation compared to untreated counterparts on a Western diet. This highlights its role as an obesogen and its potential as a target for therapeutic interventions in obesity management.

Metabolic Disorders

The metabolite has also been linked to various metabolic disorders beyond obesity, including non-alcoholic fatty liver disease (NAFLD). A clinical study found that higher circulating levels of delta-valerobetaine were associated with increased visceral adipose tissue mass and severity of hepatic steatosis in adolescents .

- Clinical Observations : In participants undergoing fecal microbiome transplantation, changes in gut microbiota were correlated with fluctuations in plasma delta-valerobetaine levels, further supporting its role in metabolic health .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Obesity Mechanisms | Delta-valerobetaine inhibits mitochondrial fatty acid oxidation, leading to increased fat accumulation. | Potential target for obesity treatment strategies. |

| Gut Microbiome Influence | Levels correlate with obesity; produced by gut bacteria. | Highlights importance of microbiome health in metabolic disorders. |

| Clinical Correlations | Higher levels associated with severe hepatic steatosis in youth with NAFLD. | Suggests diagnostic potential for metabolic health assessment. |

Mechanism of Action

The mechanism of action of delta-Valerobetaine (hydrobromide) involves its interaction with mitochondrial pathways. It has been shown to induce apoptosis in cancer cells through the activation of the PINK1/Parkin pathway, leading to mitochondrial dysfunction and cell death . Additionally, delta-Valerobetaine inhibits mitochondrial fatty acid oxidation by decreasing cellular carnitine levels, which can contribute to its obesogenic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Galantamine Hydrobromide

- Molecular Formula: C₁₇H₂₁NO₃·HBr

- Molecular Weight : ~368.3 g/mol

- Therapeutic Use : Approved for Alzheimer’s disease as a reversible acetylcholinesterase (AChE) inhibitor, increasing acetylcholine levels in the brain .

- Key Differences: Galantamine contains a tertiary amine and a benzofuran backbone, enabling AChE inhibition, whereas delta-Valerobetaine lacks this structural motif . Galantamine hydrobromide is pharmacopeially standardized (e.g., USP monographs specify ≥90% purity and related compound limits), whereas delta-Valerobetaine lacks such regulatory validation .

Citalopram Hydrobromide

- Molecular Formula : C₂₀H₂₁FN₂O·HBr

- Molecular Weight : ~405.3 g/mol

- Therapeutic Use : Selective serotonin reuptake inhibitor (SSRI) for depression .

- Key Differences :

Other Betaines

- Glycine Betaine (Trimethylglycine): Molecular Formula: C₅H₁₁NO₂ Function: Osmoprotectant and methyl donor in metabolic pathways. Key Difference: Lacks the hydrobromide salt and valeroyl modification, reducing solubility compared to delta-Valerobetaine hydrobromide .

Pharmacological and Physicochemical Properties

Research and Industrial Relevance

- Galantamine HBr: Extensively studied for Alzheimer’s, with established pharmacopeial standards (e.g., USP monographs for dissolution testing and impurity profiling) .

- Hydrobromide Salts Generally : Improve bioavailability and stability; e.g., galantamine and citalopram hydrobromides are preferred over free bases for drug formulations .

Q & A

Q. What are the primary biochemical pathways involving delta-Valerobetaine (hydrobromide) in mammalian systems, and how can researchers model these interactions experimentally?

- Methodological Answer : Delta-Valerobetaine (hydrobromide) is a microbiome-derived metabolite and precursor to trimethylamine N-oxide (TMAO), implicated in modulating inhibitory synaptic transmission and neuronal network activity in murine models . To study its pathways:

- In vivo models : Use dietary interventions in mice to track microbial conversion to TMAO via LC-MS/MS.

- In vitro assays : Employ neuronal cell cultures to assess synaptic modulation using electrophysiology (e.g., patch-clamp recordings).

- Metabolomic profiling : Combine NMR and mass spectrometry to map metabolite flux in biofluids.

Q. What methodological approaches are recommended for quantifying delta-Valerobetaine (hydrobromide) in complex biological matrices?

- Methodological Answer :

- Sample preparation : Deproteinize serum/plasma using acetonitrile or methanol, followed by solid-phase extraction (SPE) to isolate the compound.

- Analytical techniques :

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a triple quadrupole mass spectrometer for high sensitivity .

- Internal standards : Deuterated analogs (e.g., d9-TMAO) improve quantification accuracy.

- Validation : Ensure linearity (R² > 0.99), recovery rates (85–115%), and limit of detection (LOD < 1 ng/mL).

Advanced Research Questions

Q. How can researchers optimize the synthesis of delta-Valerobetaine hydrobromide to ensure high purity and yield for pharmacological studies?

- Methodological Answer :

- Synthesis protocols :

- Step 1 : React delta-Valerobetaine with hydrobromic acid (48% w/v) in anhydrous ethanol under reflux (70°C, 6–8 hrs).

- Step 2 : Purify via recrystallization in ethanol-diethyl ether (1:3 v/v) to remove unreacted precursors .

- Quality control :

- Purity assessment : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (210 nm).

- Structural confirmation : Validate via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. What strategies should be employed to address discrepancies in reported bioactivity data of delta-Valerobetaine hydrobromide across different experimental models?

- Methodological Answer :

- Cross-model validation : Compare in vitro (e.g., neuronal cell lines) and in vivo (e.g., scopolamine-induced murine cognitive impairment models) outcomes .

- Variable standardization :

| Factor | Standardization Requirement |

|---|---|

| Dosage | Normalize to mg/kg body weight |

| Administration route | Oral vs. intraperitoneal pharmacokinetic profiling |

| Species | Account for interspecies metabolic differences (e.g., murine vs. primate gut microbiota) |

- Data reconciliation : Apply multivariate regression to isolate confounding variables (e.g., diet, age) .

Q. How can computational modeling enhance the understanding of delta-Valerobetaine hydrobromide’s interaction with neuronal receptors?

- Methodological Answer :

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to GABA_A or NMDA receptors.

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns trajectories (AMBER or GROMACS) to assess stability.

- Validation : Correlate in silico predictions with electrophysiological data (e.g., IC₅₀ values from patch-clamp assays) .

Data Analysis and Experimental Design

Q. What experimental designs are optimal for evaluating the neurotoxic effects of delta-Valerobetaine hydrobromide in preclinical studies?

- Methodological Answer :

- Controlled trials :

- Group design : Include vehicle control, low/high dose (e.g., 10 mg/kg and 50 mg/kg), and positive control (e.g., scopolamine hydrobromide) .

- Outcome measures : Morris water maze for cognitive deficits; immunohistochemistry for synaptic marker quantification (e.g., PSD-95).

- Statistical power : Use G*Power to calculate sample size (α = 0.05, β = 0.2) for ANOVA with post-hoc Tukey tests .

Q. How should researchers approach conflicting data on delta-Valerobetaine’s role in metabolic vs. neurological pathways?

- Methodological Answer :

- Systems biology : Integrate transcriptomic (RNA-seq) and metabolomic datasets to identify pathway crosstalk.

- Knockout models : Use germ-free mice or CRISPR-edited microbiota to isolate microbial contributions to TMAO production .

- Meta-analysis : Apply PRISMA guidelines to synthesize literature, highlighting cohort heterogeneity and methodological biases .

Q. Tables for Methodological Reference

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| LC-MS/MS (HILIC) | Quantification in serum/plasma | LOD: 0.5 ng/mL; CV < 15% |

| ¹H/¹³C NMR | Structural confirmation | Chemical shifts (δ 2.5–3.5 ppm for quaternary ammonium) |

| Patch-clamp electrophysiology | Synaptic activity | IC₅₀ for GABA_A receptor modulation |

| Synthesis Optimization | Conditions | Yield/Purity |

|---|---|---|

| Reflux in ethanol/HBr | 70°C, 6–8 hrs | Yield: 75–85%; Purity: >98% |

| Recrystallization (ethanol:ether) | 4°C, 24 hrs | Purity increase: 90% → 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.